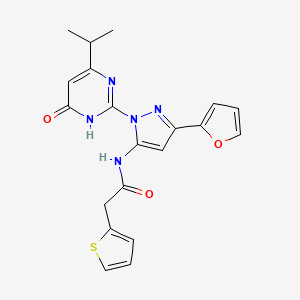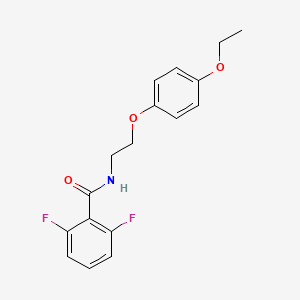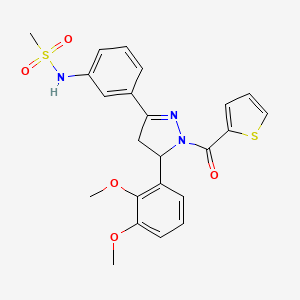![molecular formula C16H13Cl3N2O2S B2710699 N-[2,2,2-Trichloro-1-(1H-indol-3-yl)ethyl]benzenesulfonamide CAS No. 332145-67-2](/img/structure/B2710699.png)
N-[2,2,2-Trichloro-1-(1H-indol-3-yl)ethyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[2,2,2-Trichloro-1-(1H-indol-3-yl)ethyl]benzenesulfonamide” is a compound that has been studied in the field of organic chemistry . It is related to the class of compounds known as indoles, which are aromatic heterocyclic compounds .
Synthesis Analysis
The synthesis of similar compounds often involves reactions between tryptamine and other substances . A common synthetic procedure for amide synthesis is the DCC-mediated (N,N’-dicyclohexylcarbodiimide) coupling between carboxylic acids and amines .Molecular Structure Analysis
The molecular structure of “this compound” is complex, involving multiple functional groups. The compound includes an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
N-[2,2,2-Trichloro-1-(1H-indol-3-yl)ethyl]benzenesulfonamide is a core structure for synthesizing novel derivatives with potential biological activities. For instance, new pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties have been synthesized, showing significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as yeast-like fungi. These compounds represent a promising direction for developing new antibacterial and antifungal agents (Hassan, 2013).
Anticancer and Antiviral Properties
Celecoxib derivatives synthesized from N-substituted aryl/alkylcarbamothioyl benzenesulfonamides have been evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. Some of these compounds exhibited promising activity against human tumor cell lines and showed modest inhibition of HCV NS5B RdRp activity. This suggests a potential therapeutic application in treating inflammation, cancer, and hepatitis C virus infections (Küçükgüzel et al., 2013).
Apoptosis-Inducing Activity
Novel 5-substituted benzenesulfonamide derivatives have shown cytotoxic activity toward various human cancer cell lines, including HCT-116, HeLa, and MCF-7. These compounds are capable of inducing apoptosis in cancer cells, making them potential candidates for anticancer therapy. Their ability to increase apoptotic cell numbers and induce caspase activity suggests a mechanism of action involving the mitochondrial pathway (Żołnowska et al., 2016).
Carbonic Anhydrase Inhibition
Some sulfonamides, including derivatives of this compound, have been identified as potent inhibitors of carbonic anhydrase isozymes. These enzymes are involved in various physiological processes, and their inhibition offers a strategy for treating conditions like glaucoma, epilepsy, and certain types of tumors. The research on novel sulfonamides incorporating 1,3,5-triazine moieties shows promise for developing new inhibitors with potential therapeutic applications (Garaj et al., 2005).
Eigenschaften
IUPAC Name |
N-[2,2,2-trichloro-1-(1H-indol-3-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl3N2O2S/c17-16(18,19)15(13-10-20-14-9-5-4-8-12(13)14)21-24(22,23)11-6-2-1-3-7-11/h1-10,15,20-21H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAGKXBPVGZSOQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC(C2=CNC3=CC=CC=C32)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(1H-indol-3-yl)ethyl]-N'-(4-methoxyphenyl)oxamide](/img/structure/B2710616.png)

![[4,6-dimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl](4-methylphenyl)methanone](/img/structure/B2710622.png)


![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2710629.png)


methanone](/img/structure/B2710632.png)

![N-benzyl-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2710636.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide](/img/structure/B2710637.png)

![(5-Fluorobenzo[b]thiophen-2-yl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2710639.png)